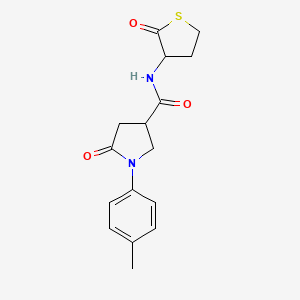
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiolane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a thiol-ene reaction involving a suitable thiol and an alkene precursor.
Coupling of the Rings: The final step involves coupling the pyrrolidine and thiolane rings through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-4-carboxamide: Another similar compound with a different position of the carboxamide group.
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c1-10-2-4-12(5-3-10)18-9-11(8-14(18)19)15(20)17-13-6-7-22-16(13)21/h2-5,11,13H,6-9H2,1H3,(H,17,20) |
InChI Key |
GZTUNHHAWNJURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCSC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















